molecular formula C13H12FNO B503147 2-Fluoro-N-(3-methoxyphenyl)aniline CAS No. 944702-75-4

2-Fluoro-N-(3-methoxyphenyl)aniline

Cat. No.: B503147
CAS No.: 944702-75-4
M. Wt: 217.24g/mol
InChI Key: UXOKCBOTHUCPDH-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-methoxyphenyl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a fluorine-substituted phenyl ring and a methoxy-substituted phenyl ring connected by an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(3-methoxyphenyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions to maximize yield and minimize by-products. The use of high-pressure autoclaves and specialized catalysts, such as platinum on carbon or Raney nickel, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(3-methoxyphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Fluoro-N-(3-methoxyphenyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(3-methoxyphenyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorophenyl)(3-chlorophenyl)amine
  • (2-Fluorophenyl)(4-methoxyphenyl)amine
  • (3-Fluorophenyl)(3-methoxyphenyl)amine

Uniqueness

2-Fluoro-N-(3-methoxyphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

944702-75-4

Molecular Formula

C13H12FNO

Molecular Weight

217.24g/mol

IUPAC Name

2-fluoro-N-(3-methoxyphenyl)aniline

InChI

InChI=1S/C13H12FNO/c1-16-11-6-4-5-10(9-11)15-13-8-3-2-7-12(13)14/h2-9,15H,1H3

InChI Key

UXOKCBOTHUCPDH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2=CC=CC=C2F

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC=CC=C2F

Origin of Product

United States

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